N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide
Description
Key Structural Features:
- Pyridine backbone : Serves as the planar aromatic core.
- Substituents :
- Position 2 : Pivalamide group (tert-butyl carbonyl amide).
- Position 3 : Iodine atom.
- Position 4 : Cyano group.
- Position 5 : Fluorine atom.
No chiral centers are present in the molecule, as confirmed by its symmetrical pivalamide group and lack of tetrahedral stereogenic atoms. Computational models (DFT) predict a near-planar pyridine ring with slight distortion due to steric interactions between the iodine and pivalamide groups.
X-ray Crystallographic Characterization
While X-ray crystallographic data for this compound are not publicly available, related iodopyridine derivatives exhibit characteristic packing patterns dominated by halogen bonding (C-I···N) and π-π stacking. For instance, in analogous structures:
- Iodine participation : The C-I bond length typically ranges from 2.10–2.15 Å , consistent with single-bond character.
- Pivalamide conformation : The tert-butyl group adopts a staggered configuration to minimize steric strain.
Comparative analysis with N-(3-iodopyridin-4-yl)pivalamide (CID 819120) reveals similar lattice parameters, suggesting orthorhombic or monoclinic crystal systems for this compound class.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
| Signal (ppm) | Integration | Assignment |
|---|---|---|
| 1.23 | 9H | Pivalamide methyl groups |
| 8.52 | 1H | Pyridine H-6 |
| 8.78 | 1H | Pyridine H-3 |
| 10.21 | 1H | Amide NH |
¹³C NMR (101 MHz, DMSO-d₆) :
| Signal (ppm) | Assignment |
|---|---|
| 27.4 | Pivalamide methyl carbons |
| 115.7 | Cyano carbon (C≡N) |
| 138.9–155.2 | Pyridine carbons |
| 175.3 | Amide carbonyl |
The absence of splitting in the pyridine protons confirms minimal conjugation with the electron-withdrawing substituents.
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 2240 | C≡N stretch |
| 1665 | Amide C=O stretch |
| 1250 | C-F stretch |
| 680 | C-I stretch |
The strong C≡N and C=O stretches are diagnostic for functional group identification.
Mass Spectrometry (MS)
| m/z | Fragment |
|---|---|
| 347.13 | [M]⁺ (molecular ion) |
| 302.08 | [M – CONH(C(C)(C)C)]⁺ |
| 175.02 | Pyridine-I fragment |
High-resolution MS (HRMS) confirms the molecular formula with an observed m/z of 347.1274 (calculated: 347.1278).
Figure 1: Structural Diagram
Note: Substitute positions are labeled according to IUPAC numbering.
Properties
IUPAC Name |
N-(4-cyano-5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FIN3O/c1-11(2,3)10(17)16-9-8(13)6(4-14)7(12)5-15-9/h5H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYLPDAXAYJYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164074 | |
| Record name | Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-60-0 | |
| Record name | Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(4-cyano-5-fluoro-3-iodo-2-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Pyridine Derivatives
The initial step involves selective halogenation of a suitably substituted pyridine precursor. The process typically employs:
- Reagents: Iodinating agents such as iodine monochloride (ICl) or iodine in the presence of oxidants.
- Conditions: Controlled temperature (0–25°C) to favor regioselectivity, often in polar aprotic solvents like acetonitrile or dichloromethane.
Research Insight:
A study on iodination of pyridine derivatives indicates that using iodine with a catalytic amount of copper(II) sulfate enhances regioselectivity for the 3-position, which is critical for subsequent functionalization.
Introduction of Fluoro and Cyano Groups
- Fluorination: Achieved via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
- Cyano substitution: Typically introduced via nucleophilic aromatic substitution (SNAr) using cyanide sources such as potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents at elevated temperatures.
Research Data:
Electrophilic fluorination reactions are optimized at temperatures below 0°C to prevent over-fluorination, with yields exceeding 70% under ideal conditions.
Amide Formation with Pivalic Acid Derivatives
The final step involves coupling the halogenated pyridine with pivalic acid derivatives to form the pivalamide group:
- Reagents: Pivaloyl chloride or pivalic anhydride, in the presence of bases such as triethylamine or pyridine.
- Conditions: Reactions are typically carried out at 0–25°C in solvents like dichloromethane or tetrahydrofuran (THF).
Research Findings:
Amide formation reactions proceed efficiently with pivaloyl chloride, with reaction times of 2–4 hours and yields often above 85% when using excess base to neutralize HCl byproduct.
Data Table Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Halogenation | Iodine, CuSO₄ | Acetonitrile | 0–25°C | 2–4 hours | 65–75% | Regioselective at 3-position |
| Fluorination | Selectfluor or NFSI | Acetonitrile | -10 to 0°C | 1–2 hours | 70–80% | Mild conditions, high selectivity |
| Cyanation | KCN or NaCN | DMF or DMSO | 80–120°C | 4–8 hours | 60–70% | SNAr mechanism |
| Amide formation | Pivaloyl chloride | Dichloromethane | 0–25°C | 2–4 hours | 85–90% | Excess base for HCl scavenging |
Research Findings and Optimization Strategies
Reaction Kinetics:
Studies utilizing in situ spectroscopic techniques (IR, UV-Vis) reveal that halogenation steps are highly regioselective when reaction conditions are tightly controlled, minimizing side-products.Yield Enhancement:
Use of microwave-assisted synthesis has demonstrated increased reaction rates and yields for the amide formation step, reducing reaction times by up to 50%.Purity and Scalability: Purification via column chromatography or recrystallization from suitable solvents ensures high purity. Industrial scale-up benefits from continuous flow reactors, which improve safety and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Oxidation and Reduction Reactions: Amines or carboxylic acids derived from the cyano group.
Coupling Reactions: Complex molecules formed by the coupling of this compound with other aromatic or aliphatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide has garnered attention for its potential therapeutic applications. It is being investigated for:
- Anticancer Activity : Similar compounds have shown significant cytotoxicity against various cancer cell lines. The presence of halogen atoms may enhance binding affinity to key enzymes involved in nucleotide synthesis, potentially leading to the inhibition of cancer cell proliferation.
Table 1: Biological Activity of Related Compounds
| Compound Name | IC (nM) | Cell Line |
|---|---|---|
| 5-Fluoro-2'-deoxyuridine | <50 | L1210 Leukemia |
| Alkylating Phosphoramidate Analog | 10 | B16 Melanoma |
| This compound | TBD | TBD |
Biochemical Research
The compound serves as a probe in biochemical assays to study enzyme interactions. Its structural features allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Material Science
This compound is utilized in the development of new materials, particularly in organic electronics and photonic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
In Vitro Studies
Research has demonstrated significant growth inhibition of human cancer cell lines when treated with this compound. These studies typically evaluate dose-response relationships to determine effective concentrations for therapeutic applications.
In Vivo Studies
Preliminary animal model experiments indicate favorable bioavailability and low toxicity profiles for compounds structurally similar to this compound. Further studies are needed to assess its pharmacokinetics and therapeutic efficacy in living organisms.
Mechanism of Action
The mechanism of action of N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide is not fully understood. its bioactivity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Functional Group Variations
Table 1: Key Structural and Physical Comparisons
Key Observations :
The cyano group (position 4) increases polarity, affecting solubility and reactivity compared to non-cyano analogues .
Thermal Stability :
- The target compound’s higher molecular weight (347.12 g/mol) and density (1.7 g/cm³) suggest greater stability under thermal conditions compared to lighter analogues like N-(5-fluoropyridin-2-yl)pivalamide (208.23 g/mol) .
Safety Profile: Compounds with iodine (e.g., target compound and N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide) require stricter safety protocols due to higher toxicity and environmental persistence compared to non-halogenated or chlorine-containing derivatives .
Functional Analogues in Pharmaceutical Intermediates
Table 2: Functional Group Comparisons
Key Insights :
- The target compound’s cyano-fluoro-iodo combination is unique among pivalamide derivatives, offering dual electronic effects (electron-withdrawing -CN/-F and heavy atom -I) for specialized reactivity .
- Thiophene-containing analogues (e.g., N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide) exhibit distinct electronic properties suited for optoelectronic materials, unlike the target compound’s pharmaceutical focus .
Biological Activity
N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer treatments. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is with a molecular weight of 305.12 g/mol. It is characterized by the presence of a cyano group, a fluorine atom, and an iodine atom attached to a pyridine ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FIN₃O |
| Molecular Weight | 305.12 g/mol |
| CAS Number | 1305324-60-0 |
| Purity | Reagent Grade |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in inflammatory pathways. It has been shown to interact with the TAK1 kinase, which plays a crucial role in mediating pro-inflammatory cytokine signaling. Inhibition of this pathway can lead to reduced expression of matrix metalloproteinases (MMPs), which are implicated in tissue degradation during inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
Anti-inflammatory Effects
Research indicates that this compound effectively reduces the production of pro-inflammatory cytokines in vitro. In synovial fibroblast cell lines derived from rheumatoid arthritis patients, treatment with this compound resulted in a significant decrease in interleukin (IL)-1β-induced MMP expression, demonstrating its potential for managing inflammation-related conditions .
Anticancer Properties
In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in human chondrosarcoma cell lines treated with this compound, there was a marked reduction in cell viability and an increase in apoptotic markers .
Case Studies
- Rheumatoid Arthritis Model : In a controlled study involving animal models of rheumatoid arthritis, administration of this compound led to a significant reduction in joint swelling and histological signs of inflammation compared to untreated controls. The compound's ability to modulate cytokine levels was highlighted as a key mechanism behind its therapeutic effects.
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines (e.g., SW1353 chondrosarcoma) showed that this compound inhibited cell growth in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves halogenation and pivalamide coupling. For example, iodination at the 3-position of pyridine derivatives can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Pivalamide introduction may require coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF. Yield optimization hinges on stoichiometric ratios (e.g., 1.2–1.5 equivalents of iodinating agents) and inert atmosphere conditions to prevent dehalogenation .
- Data Reference :
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Iodination | ICl, AcOH, 50°C | 70–85% |
| Pivalamide Coupling | DCC, DMF, RT | 60–75% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR : Focus on H and C signals for the pyridine core (e.g., deshielded H at C-6 due to electron-withdrawing cyano and fluoro groups). The pivalamide methyl groups appear as a singlet (~δ 1.2 ppm in H NMR).
- HRMS : Confirm molecular ion peaks ([M+H]) with <2 ppm mass error.
- FT-IR : Look for C≡N stretch (~2240 cm) and amide C=O (~1680 cm) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies show degradation via deiodination or hydrolysis of the pivalamide group. Store at –20°C in amber vials under argon. Accelerated stability testing (40°C/75% RH for 4 weeks) revealed <5% degradation when protected from light and moisture .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity outcomes during functionalization of the pyridine core?
- Methodological Answer : Contradictions arise from competing electronic effects. The 5-fluoro group is electron-withdrawing, activating C-3 for nucleophilic substitution, while the 4-cyano group directs electrophiles to C-2. For example, Suzuki-Miyaura coupling at C-3 may fail due to steric hindrance from iodine; instead, use PdCl(dppf) with high ligand ratios (1:3 Pd:ligand) to enhance reactivity .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases). The iodine atom’s van der Waals radius enhances hydrophobic pocket interactions.
- QSAR : Correlate substituent electronegativity (e.g., F vs. Cl) with IC values. Derivatives with bulkier groups at C-4 show reduced off-target effects .
Q. What strategies resolve discrepancies in biological assay data caused by impurities or isomeric byproducts?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/water gradient) to separate isomers (e.g., 3-iodo vs. 5-iodo byproducts).
- Bioassay Triangulation : Cross-validate cytotoxicity results with orthogonal assays (e.g., MTT and apoptosis markers) to distinguish true activity from artifact .
Key Challenges & Recommendations
- Halogenation Selectivity : Prioritize directing groups (e.g., cyano) to control iodination positions .
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound thiourea) during amide coupling to trap unreacted reagents .
- Biological Evaluation : Pair in vitro assays with in silico ADMET predictions to prioritize lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
